molecular formula C10H9NO2 B555148 Methyl indole-5-carboxylate CAS No. 1011-65-0

Methyl indole-5-carboxylate

Cat. No.: B555148
CAS No.: 1011-65-0
M. Wt: 175,19 g/mole
InChI Key: DRYBMFJLYYEOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl indole-5-carboxylate, also known as methyl 1H-indole-5-carboxylate, is a substituted indole compound. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties . This compound is particularly noted for its efficacy as a substrate for indigoid generation .

Mechanism of Action

Target of Action

Methyl indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to various changes at the cellular level . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Pharmacokinetics

Indole derivatives are known to have diverse biological activities and therapeutic potential .

Result of Action

Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to keep the compound in a dry, cool, and well-ventilated place . Moreover, it should be kept away from heat and sources of ignition, as thermal decomposition can lead to the release of irritating gases and vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl indole-5-carboxylate can be synthesized through the esterification of indole-5-carboxylic acid . This process typically involves the reaction of indole-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods may also involve the use of alternative catalysts and solvents to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Indole-5-carboxylic acid
  • Methyl indole-3-carboxylate
  • Indole-2-carboxylate derivatives

Comparison: Methyl indole-5-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to indole-5-carboxylic acid, the methyl ester form is more lipophilic, enhancing its ability to penetrate biological membranes. Methyl indole-3-carboxylate, on the other hand, has a different substitution position, leading to variations in reactivity and biological activity .

Properties

IUPAC Name

methyl 1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYBMFJLYYEOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372193
Record name Methyl indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-65-0
Record name Methyl indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of indole-5-carboxylic acid (3.0 g) and triethylamine (1.9 g) in dry THF (100 mL) was added 1,1-carbonyldiimidazole (3.08 g). The mixture was stirred for 30 minutes at room temperature, at which time methanol (25 mL) was added. The mixture was stirred at room temperature for 1 h, partitioned between water and ethyl acetate. The layers were separated and the organic layer washed twice with water, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. Column chromatography on silica gel (200 mL) using CH2Cl2 as eluent to give 0.794 g of the title compound: 1H NMR (CDCl3) δ 3.93, 6.66, 7.28, 7.41, 7.91, 8.34, 8.42.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
3.08 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-carboxyindole (32.2 g, 0.2 mol), NaHCO3 (53.36 g, 0.64 mol), methyl iodide (122.22 g, 0.86 mol) in 60 mL of DMF were stirred at RT for 2 days. Water and EtOAc are added, and the organic layer was washed with bicarbonate solution, dried and concentrated to obtain 5-(methoxycarbonyl)indole. 1H NMR (DMSO) δ: 11.44 (s, 1H), 8.22 (s, 1H), 7.68 (d, J=8.4 Hz, 1H), 7.37˜7.47 (m, 2 H), 6.56 (d, J=2.0 Hz, 1H), 3.80 (s, 3H). MS (ESI) m/e (M+H+): 176.
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
53.36 g
Type
reactant
Reaction Step One
Quantity
122.22 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1.00 g (6.21 mmol) of 5-indolecarboxylic acid and 50 ml of 10% hydrogen chloride/methanol was refluxed for 2 hours. The reaction mixture was then poured onto ice water followed by neutralization with sodium bicarbonate. The mixture was extracted three times with ethyl acetate. The combined extracts were washed with aqueous sodium bicarbonate solution. After drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to give 0.42 g (38.6%) of methyl 5-indole-carboxylate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The solution of 1H-indole-5-carboxylic acid (1.0 g, 6.2 mmol, Aldrich) and K2CO3 (0.939 g, 6.8 mmol) in DMF (10 mL) was heated to 65° C., and Me2SO4 (0.78 g, 6.2 mmol) was added dropwise between 65-70° C. over 15 min. The reaction was stirred for 1 h at 80° C. then the mixture was poured into ice/water. The resulting precipitate was collected by filtration and dried in vacuo to give methyl 1H-indole-5-carboxylate (0.91 g, 5.2 mmol, 85.8%). MS (ESI, pos. ion) m/z: 176 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.939 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl indole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl indole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl indole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl indole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl indole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl indole-5-carboxylate
Customer
Q & A

Q1: What makes Methyl 1H-indole-5-carboxylate useful in Sonogashira cross-coupling reactions?

A1: The research highlights that Methyl 1H-indole-5-carboxylate serves as a useful synthon in Sonogashira cross-coupling reactions due to the presence of the N-propargyl group. [] This group allows the molecule to react with aryl halides or triflates in the presence of a palladium catalyst and a copper co-catalyst, forming a new carbon-carbon bond between the indole ring and the aryl/alkenyl halide. This reaction enables the synthesis of complex indole derivatives, which are important building blocks for various pharmaceuticals and other biologically active compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.